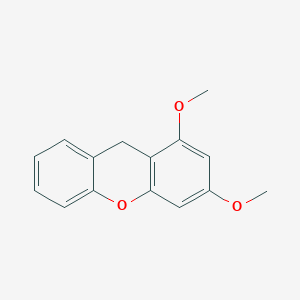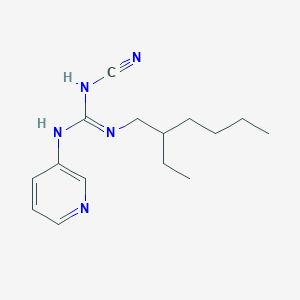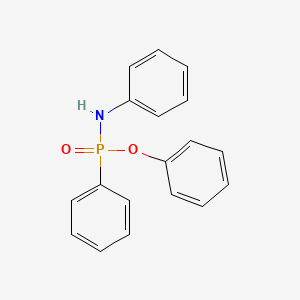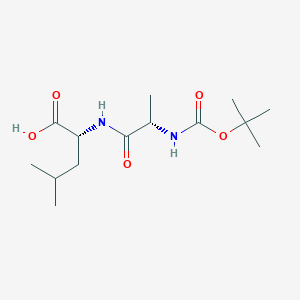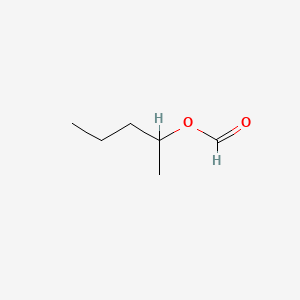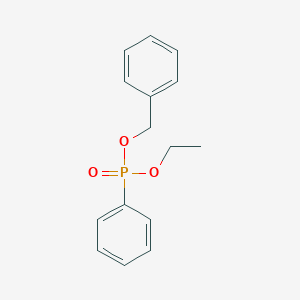
9,13-Dimethyltricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,13-Dimethyltricosane is a hydrocarbon compound with the molecular formula C25H52. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to the tricosane chain. This compound is known for its role in chemical communication systems, particularly in certain insect species .
Vorbereitungsmethoden
The synthesis of 9,13-Dimethyltricosane can be achieved through various organic synthesis routes. One common method involves the alkylation of tricosane with methylating agents under controlled conditions. Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of Grignard reagents to introduce the methyl groups at specific positions on the tricosane chain .
Analyse Chemischer Reaktionen
9,13-Dimethyltricosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, can occur under UV light or in the presence of a catalyst
Wissenschaftliche Forschungsanwendungen
9,13-Dimethyltricosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their properties.
Biology: The compound plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of 9,13-Dimethyltricosane in biological systems involves its interaction with specific receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors that detect the presence of the compound, leading to signal transduction pathways that result in the observed behaviors .
Vergleich Mit ähnlichen Verbindungen
9,13-Dimethyltricosane can be compared with other dimethylalkanes such as 3,9-Dimethyltricosane and 3,3-Dimethyltricosane. While these compounds share similar structural features, the position of the methyl groups can significantly influence their chemical properties and biological activities. For instance, 3,9-Dimethyltricosane has methyl groups at the 3rd and 9th positions, which may affect its reactivity and interaction with biological receptors differently compared to this compound .
Eigenschaften
CAS-Nummer |
60696-27-7 |
|---|---|
Molekularformel |
C25H52 |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
9,13-dimethyltricosane |
InChI |
InChI=1S/C25H52/c1-5-7-9-11-13-14-16-18-21-25(4)23-19-22-24(3)20-17-15-12-10-8-6-2/h24-25H,5-23H2,1-4H3 |
InChI-Schlüssel |
GRUCJXIKHFHPPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

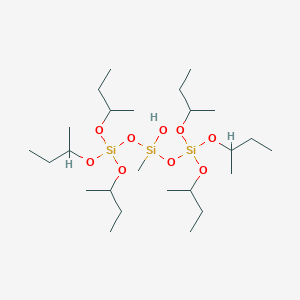
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

